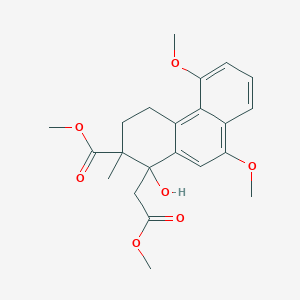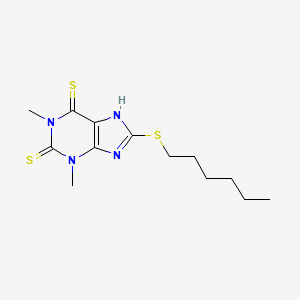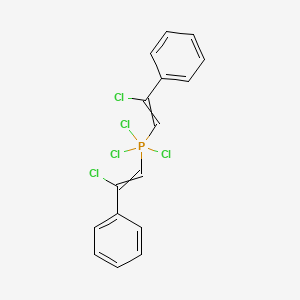
Trichlorobis(2-chloro-2-phenylethenyl)-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichlorobis(2-chloro-2-phenylethenyl)-lambda~5~-phosphane is a chemical compound known for its unique structure and reactivity It is characterized by the presence of three chlorine atoms and two 2-chloro-2-phenylethenyl groups attached to a phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trichlorobis(2-chloro-2-phenylethenyl)-lambda~5~-phosphane typically involves the reaction of 2,2,2-trichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride with phenylacetylene in benzene at 80°C. This reaction results in the formation of 2-(2-chloro-2-phenylethenyl)-2,2-dichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride with a yield greater than 95% .
Industrial Production Methods
化学反応の分析
Types of Reactions
Trichlorobis(2-chloro-2-phenylethenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the phosphorus atom and the double bonds in the 2-chloro-2-phenylethenyl groups.
Common Reagents and Conditions
Electrophilic Addition: Typically involves reagents such as phenylacetylene and solvents like benzene at elevated temperatures (e.g., 80°C).
Hydrolysis: Requires water or aqueous solutions under controlled conditions to yield the hydrolyzed products.
Major Products Formed
科学的研究の応用
Trichlorobis(2-chloro-2-phenylethenyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Trichlorobis(2-chloro-2-phenylethenyl)-lambda~5~-phosphane involves its ability to participate in electrophilic addition reactions. The phosphorus atom in the compound acts as an electrophile, facilitating the addition of nucleophiles to the double bonds in the 2-chloro-2-phenylethenyl groups. This reactivity is crucial for its applications in organic synthesis and other chemical processes .
類似化合物との比較
Similar Compounds
2,2,2-Trichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride: A precursor used in the synthesis of Trichlorobis(2-chloro-2-phenylethenyl)-lambda~5~-phosphane.
2-(2-chloro-2-phenylethenyl)-2,2-dichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride: An intermediate formed during the synthesis.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo electrophilic addition and hydrolysis reactions makes it valuable in various chemical processes and applications .
特性
CAS番号 |
5003-98-5 |
|---|---|
分子式 |
C16H12Cl5P |
分子量 |
412.5 g/mol |
IUPAC名 |
trichloro-bis(2-chloro-2-phenylethenyl)-λ5-phosphane |
InChI |
InChI=1S/C16H12Cl5P/c17-15(13-7-3-1-4-8-13)11-22(19,20,21)12-16(18)14-9-5-2-6-10-14/h1-12H |
InChIキー |
NDAJZJUYHZMXMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=CP(C=C(C2=CC=CC=C2)Cl)(Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



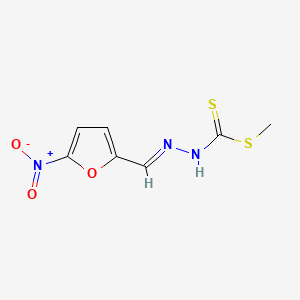
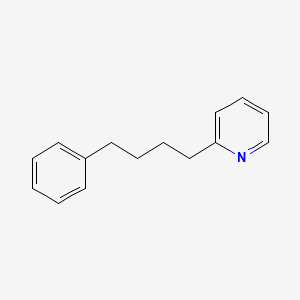
![1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14732954.png)


![N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B14732981.png)
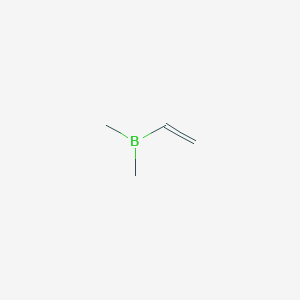
![2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid](/img/structure/B14732990.png)
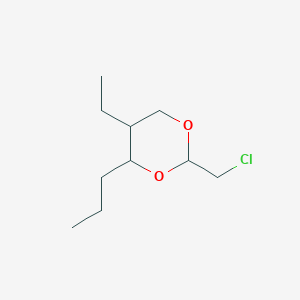
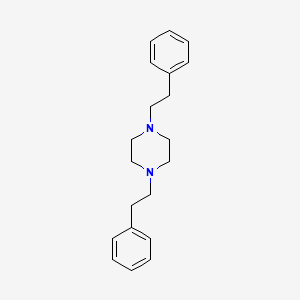
![2-Methyl-2-[(trichloromethyl)disulfanyl]propane](/img/structure/B14732996.png)
